2-[(4-methoxyphenyl)amino]-1-phenylEthanone

Antimicrobial resistance metallo-β-lactamase inhibitor IMP-1

2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) is a small-molecule organic compound classified as an α-aminoketone derivative, formally named 2-(4-methoxyanilino)-1-phenylethanone, with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol. It is synthesized via condensation of 4-methoxyaniline with acetophenone or related ketone precursors, yielding a structure featuring a secondary amine bridge between a 4-methoxyphenyl ring and a phenylethanone moiety.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 5883-82-9
Cat. No. B12108885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)amino]-1-phenylEthanone
CAS5883-82-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
InChIKeyWUJMJABZNLOYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) Procurement: Chemical Identity and Baseline Characteristics


2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) is a small-molecule organic compound classified as an α-aminoketone derivative, formally named 2-(4-methoxyanilino)-1-phenylethanone, with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . It is synthesized via condensation of 4-methoxyaniline with acetophenone or related ketone precursors, yielding a structure featuring a secondary amine bridge between a 4-methoxyphenyl ring and a phenylethanone moiety [1]. This compound has been investigated as a synthetic intermediate and as a potential inhibitor of the IMP-1 metallo-β-lactamase (MBL) from Klebsiella pneumoniae and Pseudomonas aeruginosa, though its primary documentation remains within exploratory medicinal chemistry literature rather than established pharmacopoeias [1][2].

Why Generic Substitution of 2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) Carries Scientific Risk


Although 2-[(4-methoxyphenyl)amino]-1-phenylEthanone is structurally related to a broad family of substituted α-aminoketones and anilino-ethanones, its inhibitory profile cannot be assumed interchangeable with close analogs. Even minor variations in the N-aryl substitution pattern or ketone bridge electronics can shift inhibitory potency by more than an order of magnitude against metallo-β-lactamases, as observed across the pyrrole-based inhibitor series in which this compound was profiled [1]. The compound's documented biochemical activity—a Ki of 854 μM versus phenylethanolamine N-methyltransferase (PNMT)—reflects a weak but measurable enzyme engagement that differs qualitatively from simpler, unsubstituted phenylethylamine scaffolds [2]. Without direct head-to-head data, substitution without experimental validation risks selecting a compound with absent or irrelevant activity for the intended enzymatic or synthetic application.

Quantitative Differentiation Evidence for 2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) Against Comparators


IMP-1 Metallo-β-Lactamase Inhibition: Class-Level Activity with Limited Comparative Resolution

In a 2011 study, 2-[(4-methoxyphenyl)amino]-1-phenylEthanone was one of six compounds reported to exhibit micromolar inhibition constants (Ki range ∼10–30 μM) against the IMP-1 metallo-β-lactamase from Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. However, the specific Ki value for this compound was not individually disclosed; the reported range is aggregated across the six active compounds (3a–3c, 5, 7, and 8). The strongest inhibitor in the series was 3b, for which docking studies were pursued, but no direct head-to-head quantitative comparison between our target compound and 3b is provided in the available abstract or accessible summary. This places the compound within a cluster of moderate IMP-1 inhibitors but does not permit a claim of superior potency within that cluster.

Antimicrobial resistance metallo-β-lactamase inhibitor IMP-1

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Supportive Evidence of Weak Enzyme Engagement

A BindingDB record (ChEBML_152563) lists a Ki of 854,000 nM (854 μM) for 2-[(4-methoxyphenyl)amino]-1-phenylEthanone against bovine phenylethanolamine N-methyltransferase (PNMT), measured in an in vitro enzyme inhibition assay [1]. This datum derives from a 1989 medicinal chemistry study on conformationally restricted tyramine analogues [2]. While the assay confirms enzyme engagement, the micromolar affinity is substantially weaker than that of many known PNMT inhibitors. No head-to-head comparator data from the same study are available for this specific compound, and the primary publication does not isolate it for detailed SAR discussion. This evidence therefore supports the compound's biochemical tractability but cannot differentiate it from more potent PNMT-targeted scaffolds.

Neurochemistry PNMT inhibitor adrenaline biosynthesis

Structural Differentiation from Common α-Aminoketone Precursors and Byproducts

2-[(4-Methoxyphenyl)amino]-1-phenylEthanone is structurally distinct from commonly available α-aminoketone building blocks such as 2-amino-1-phenylethanone (CAS 613-89-8) or 2-(4-methoxyphenyl)ethan-1-amine (CAS 55-81-2). The incorporation of both a 4-methoxyanilino group and a phenyl ketone in a single molecule creates a unique hydrogen-bond donor/acceptor pattern and electronic distribution that cannot be replicated by simple mixtures of its parent aniline and ketone fragments . This unambiguous single-entity identity is critical for applications requiring defined stoichiometry and reproducible reactivity, such as in parallel library synthesis or bioconjugation workflows.

Synthetic chemistry α-aminoketone building block

Lack of Evidence for Superior Physicochemical or Stability Properties Relative to In-Class Analogs

No published studies have directly compared the solubility, thermal stability, or metabolic stability of 2-[(4-methoxyphenyl)amino]-1-phenylEthanone with close analogs such as 2-[(4-chlorophenyl)amino]-1-phenylethanone or 2-[(4-methylphenyl)amino]-1-phenylethanone. Predicted boiling point (433.1±30.0 °C) and molecular weight (241.29 g/mol) are available from computational estimates , but these values do not constitute experimentally verified differentiation. Without comparator data, claims of enhanced stability or superior formulation characteristics cannot be substantiated.

Physicochemical characterization stability formulation

Validated Application Scenarios for 2-[(4-Methoxyphenyl)amino]-1-phenylEthanone (CAS 5883-82-9) Based on Quantitative Evidence


Exploratory Metallo-β-Lactamase Inhibitor Screening and SAR Expansion

Given its placement within a cluster of six active IMP-1 MBL inhibitors exhibiting Ki values between ∼10 and 30 μM [1], 2-[(4-methoxyphenyl)amino]-1-phenylEthanone is a suitable candidate for structure–activity relationship (SAR) studies aimed at understanding the contribution of the 4-methoxyanilino substituent to MBL binding. Researchers can use this compound as a scaffold for systematic derivatization, comparing substitution effects against the more potent 3b lead compound. Its procurement enables SAR exploration without the need for de novo synthesis of the core α-anilino ketone framework.

Reference Compound for Weak PNMT Enzyme Engagement Assays

The documented Ki of 854 μM against bovine PNMT [2] positions this compound as a low-affinity reference control for enzyme inhibition assays. In screening campaigns where strong PNMT inhibition is undesirable (e.g., selectivity profiling), 2-[(4-methoxyphenyl)amino]-1-phenylEthanone can serve as a benchmark for weak binding, helping to establish signal-to-noise thresholds and to calibrate high-throughput screening workflows.

Synthetic Chemistry Building Block Requiring Pre-Assembled α-Anilino Ketone Motif

The compound's dual functionality—a secondary anilino group and a phenyl ketone—makes it a convenient single-entity building block for the synthesis of more complex heterocycles or peptidomimetics [1]. Users seeking to avoid multi-step protection/deprotection sequences when constructing N-aryl-α-aminoketone intermediates will find this compound a time-efficient alternative to assembling the scaffold from 4-methoxyaniline and acetophenone precursors.

Computational Docking and Molecular Modeling Benchmarking

Since the 2011 IMP-1 MBL study employed in silico docking for the strongest inhibitor 3b [1], 2-[(4-methoxyphenyl)amino]-1-phenylEthanone can be utilized as a comparative ligand in computational modeling studies. Its moderate activity range (∼10–30 μM) provides a useful validation case for docking scoring functions aimed at distinguishing weak-to-moderate binders from non-binders in MBL active sites.

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